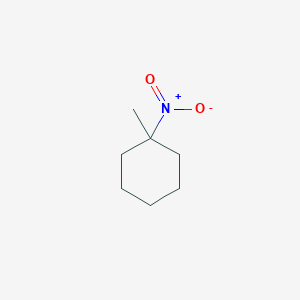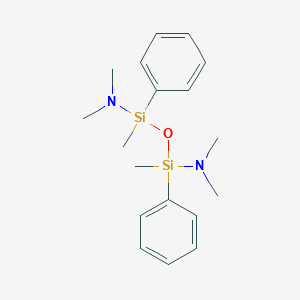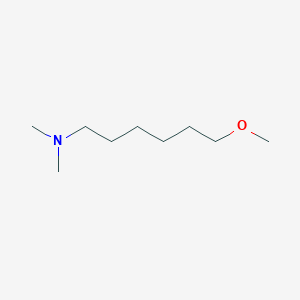![molecular formula C10H9ClO4 B14602109 Methyl 2-[(chloroacetyl)oxy]benzoate CAS No. 60504-02-1](/img/structure/B14602109.png)
Methyl 2-[(chloroacetyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(chloroacetyl)oxy]benzoate is an organic compound that belongs to the ester family. It is characterized by the presence of a benzene ring connected to an ester functional group and a chloroacetyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-[(chloroacetyl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-hydroxybenzoic acid and chloroacetyl chloride are combined with a suitable base. The reaction mixture is heated under controlled conditions to achieve the desired product yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(chloroacetyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-hydroxybenzoic acid and chloroacetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 2-hydroxybenzoic acid and chloroacetic acid.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 2-[(chloroacetyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 2-[(chloroacetyl)oxy]benzoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester bond can be hydrolyzed by enzymes or chemical reagents, resulting in the release of 2-hydroxybenzoic acid and chloroacetic acid. These reactions are facilitated by the electrophilic nature of the chloroacetyl group and the ester functional group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the chloroacetyl group.
Ethyl 2-[(chloroacetyl)oxy]benzoate: Similar to methyl 2-[(chloroacetyl)oxy]benzoate but with an ethyl group instead of a methyl group.
Methyl 2-hydroxybenzoate:
Uniqueness
This compound is unique due to the presence of both the ester and chloroacetyl functional groups, which confer distinct reactivity and applications in organic synthesis and scientific research.
Propriétés
Numéro CAS |
60504-02-1 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
methyl 2-(2-chloroacetyl)oxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)7-4-2-3-5-8(7)15-9(12)6-11/h2-5H,6H2,1H3 |
Clé InChI |
BOMYQMNIRPEDGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)


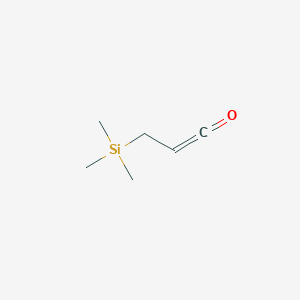
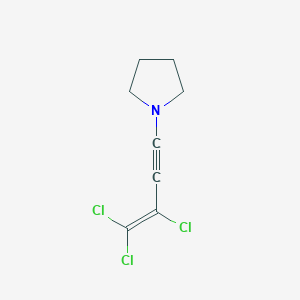
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)

